Pivalic-d6 Acid

Übersicht

Beschreibung

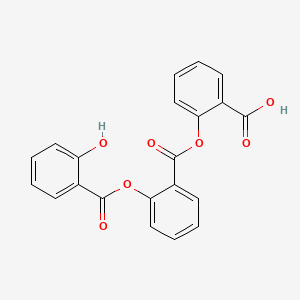

Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a mono-isotopic mass of 102.068077 Da .

Synthesis Analysis

Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .

Molecular Structure Analysis

According to Density Functional Theory (DFT) computations, the Pivalic acid molecule has an equilibrium structure of Cs symmetry . The theoretical and experimental IR-spectra are satisfactorily agreed .

Chemical Reactions Analysis

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Physical And Chemical Properties Analysis

Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±6.0 kJ/mol, a flash point of 68.3±9.8 °C, and an index of refraction of 1.420 .

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies in Organic Synthesis

“Pivalic-d6 Acid” can be used to gain mechanistic insights into organic reactions. For example, it can help understand the α-branched amine formation process by providing isotopic labeling to track reaction pathways and intermediates .

Catalyst in Chemical Synthesis

The acid can act as a catalyst in chemical reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones. Its deuterated form may offer enhanced stability or selectivity in these reactions .

Solvent Properties

Due to its water solubility and low melting point, “Pivalic-d6 Acid” might be used as a solvent in various chemical reactions, potentially offering unique solvation properties due to its isotopic composition .

Proton Donor in Acid-Catalyzed Reactions

As a sterically hindered carboxylic proton donor, “Pivalic-d6 Acid” could be utilized in acid-catalyzed reactions where isotopic labeling is required for tracing proton transfer or understanding kinetic isotope effects .

Wirkmechanismus

Target of Action

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Mode of Action

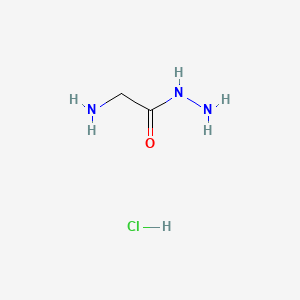

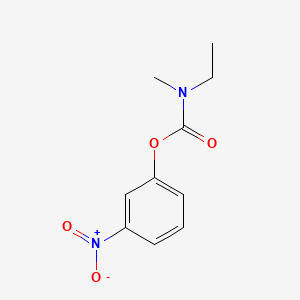

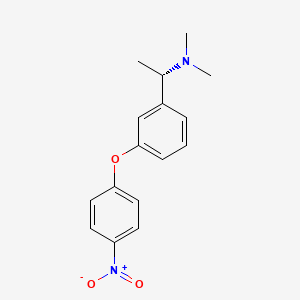

Pivalic-d6 Acid is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . Pivalic-d6 Acid, as an acid catalyst, facilitates the reaction by activating the electrophiles .

Biochemical Pathways

Pivalic-d6 Acid is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .

Pharmacokinetics

It is known that esters of pivalic-d6 acid are unusually resistant to hydrolysis, which may impact its bioavailability .

Result of Action

The primary result of Pivalic-d6 Acid’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .

Action Environment

The action of Pivalic-d6 Acid can be influenced by various environmental factors. For instance, the Biginelli reaction, in which Pivalic-d6 Acid plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of Pivalic-d6 Acid.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Pivalic-d6 Acid can be achieved through a simple substitution reaction of Pivalic Acid with deuterium oxide (D2O).", "Starting Materials": [ "Pivalic Acid", "Deuterium Oxide (D2O)" ], "Reaction": [ "Add Pivalic Acid to a reaction vessel", "Add Deuterium Oxide to the reaction vessel", "Heat the reaction mixture to a temperature of 100-120°C for several hours", "Cool the reaction mixture to room temperature", "Extract the Pivalic-d6 Acid from the reaction mixture using a suitable solvent such as ether or chloroform", "Purify the product using standard techniques such as recrystallization or column chromatography" ] } | |

CAS-Nummer |

95926-89-9 |

Produktname |

Pivalic-d6 Acid |

Molekularformel |

C5H10O2 |

Molekulargewicht |

108.17 |

IUPAC-Name |

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |

InChI-Schlüssel |

IUGYQRQAERSCNH-WFGJKAKNSA-N |

SMILES |

CC(C)(C)C(=O)O |

Synonyme |

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)